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Compound of Interest

(4-Aminobenzofuran-2-
Compound Name:
yl)methanol

Cat. No.: B1647399

Disclaimer: Direct experimental spectroscopic data for (4-Aminobenzofuran-2-yl)methanol is
not readily available in published literature. The data presented herein is a curated compilation
from closely related structural analogs to provide a representative spectroscopic profile for
researchers in drug development and organic synthesis.

This technical guide provides a detailed overview of the anticipated spectroscopic
characteristics (NMR, IR, MS) of (4-Aminobenzofuran-2-yl)methanol. Due to the absence of
direct experimental data for the title compound, this report leverages data from structurally
similar aminobenzofuran and benzofuran-2-yl-methanol derivatives to construct a predictive
spectroscopic profile. Furthermore, a plausible synthetic route and general experimental
protocols for the characterization of such molecules are detailed, offering a foundational
methodology for researchers.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for (4-Aminobenzofuran-2-
yl)methanol based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for (4-Aminobenzofuran-2-yl)methanol
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Chemical Shift (6, ppm) Multiplicity Assighment

~7.5-7.0 m Aromatic protons (H5, H6, H7)
~6.7 S Furan proton (H3)

~4.7 s Methylene protons (-CH20H)
~4.5 brs Amino protons (-NHz)

~3.5 t Hydroxyl proton (-OH)

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectral Data for (4-Aminobenzofuran-2-yl)methanol

Chemical Shift (6, ppm) Assignment

~155 C2 (furan)

~150 C7a (aromatic)

~145 C4 (aromatic, C-NH2)
~128 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~115 C3a (aromatic)

~105 C3 (furan)

-60 -CH20H

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (4-Aminobenzofuran-2-yl)methanol
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Wavenumber (cm~?) Functional Group

3400-3200 O-H stretch (alcohol), N-H stretch (amine)
3100-3000 Aromatic C-H stretch

2950-2850 Aliphatic C-H stretch

~1620 N-H bend (amine)

~1580, 1480 Aromatic C=C stretch

~1250 C-O stretch (furan)

~1050 C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (4-Aminobenzofuran-2-yl)methanol

miz Interpretation

[M]+ Molecular ion peak
[M-H20]+ Loss of water

[M-CH20H]+ Loss of hydroxymethyl group

Experimental Protocols

While a specific protocol for (4-Aminobenzofuran-2-yl)methanol is not documented, a
general synthetic strategy can be proposed based on established methodologies for related
compounds. A plausible route involves the synthesis of a 4-nitrobenzofuran-2-carboxylic acid
intermediate, followed by reduction of both the nitro group and the carboxylic acid.

Synthesis of 4-Nitrobenzofuran-2-carboxylic acid

This step can be achieved through the Perkin rearrangement of a corresponding 3-
halocoumarin. The reaction is typically carried out in the presence of a base like sodium
hydroxide in an alcoholic solvent. Microwave-assisted conditions have been shown to
significantly reduce reaction times.
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Reduction of 4-Nitrobenzofuran-2-carboxylic acid to (4-
Aminobenzofuran-2-yl)methanol

A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether
solvent (e.g., THF) would be required to concurrently reduce the carboxylic acid to a primary
alcohol and the nitro group to an amine. The reaction is typically performed at low temperatures
and requires careful quenching.

General Spectroscopic Characterization

 NMR Spectroscopy: *H and 3C NMR spectra would be acquired on a 400 or 500 MHz
spectrometer using a deuterated solvent such as DMSO-ds. Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

* IR Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, typically using KBr
pellets or as a thin film.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using
an ESI-TOF or similar instrument to confirm the elemental composition.

Workflow and Logical Relationships

The synthesis and characterization of a novel benzofuran derivative like (4-Aminobenzofuran-
2-yl)methanol follows a structured workflow. This process begins with the synthesis of a
suitable precursor, followed by one or more synthetic transformations to yield the target
molecule. Purification and subsequent spectroscopic analysis are crucial steps to confirm the
structure and purity of the final compound.
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Click to download full resolution via product page

Caption: Synthetic and analytical workflow for a benzofuran derivative.

« To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (4-
Aminobenzofuran-2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1647399#spectroscopic-data-nmr-ir-ms-
for-4-aminobenzofuran-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1647399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

